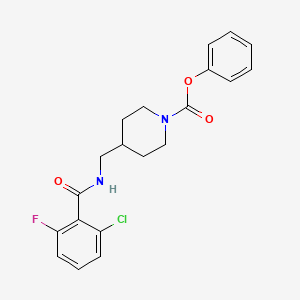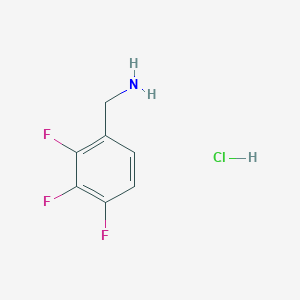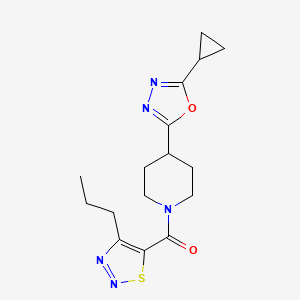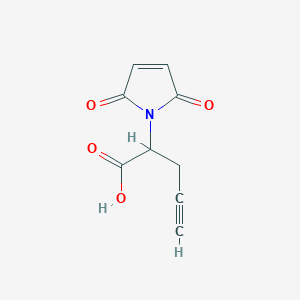![molecular formula C16H20N2O6 B3017439 3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1214139-79-3](/img/structure/B3017439.png)
3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the propanoic acid group suggests that it could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The imidazolidinone group might also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Based on its name, it is likely to be a solid at room temperature. The presence of the propanoic acid group suggests that it would be polar and might therefore be soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Research by Spoorthy et al. (2021) involved the synthesis of various compounds, including a derivative of 3,4-dimethoxyphenyl, and evaluated their anti-microbial activity. These findings indicate potential applications in developing new antimicrobial agents (YN Spoorthy, P. Kumar, T. S. Rani, & L. Ravindranath, 2021).
Antiproliferative Properties
Pantelić et al. (2021) synthesized novel triphenyltin(IV) compounds with derivatives of propanoic acid, including 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid, and evaluated their antiproliferative activity on various human cancer cell lines. This research suggests potential therapeutic applications in cancer treatment (N. Pantelić, B. Božić, B. B. Zmejkovski, et al., 2021).
Antioxidant Properties
Dovbnya et al. (2022) explored the synthesis of new compounds including (3,4-dimethoxyphenyl)-1,2,4-triazoles and investigated their antioxidant activity. This research highlights the potential use of such compounds in antioxidant therapies (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, & E. S. Pruglo, 2022).
Novel Synthesis Methods
Research by Qadeer et al. (2007) on the synthesis of natural isocoumarin, thunberginol B, involved the use of 3,4-dimethoxyphenyl derivatives. This study contributes to the field of synthetic organic chemistry and the development of pharmacologically active natural products (G. Qadeer, N. H. Rama, & Syed Tasleem Hussain Shah, 2007).
Hemostatic Activity
Limanskii et al. (2009) synthesized new propanoic acid amides, including 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, and studied their influence on blood coagulation, revealing their potential as hemostatics (E. S. Limanskii, N. N. Polygalova, B. Y. Syropyatov, et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-23-12-5-3-10(9-13(12)24-2)7-8-18-15(21)11(17-16(18)22)4-6-14(19)20/h3,5,9,11H,4,6-8H2,1-2H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBABQKQBSQPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)


![5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3017366.png)


![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)
![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)
![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)
![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)
![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)